6-methyl-1H-indazole-5-sulfonyl fluoride
Description
6-methyl-1H-indazole-5-sulfonyl fluoride is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl fluoride group attached to an indazole ring system, which is further substituted with a methyl group at the 6-position
Properties
IUPAC Name |
6-methyl-1H-indazole-5-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-5-2-7-6(4-10-11-7)3-8(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCPDGKTXHFJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)F)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059999-59-4 | |
| Record name | 6-methyl-1H-indazole-5-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-indazole-5-sulfonyl fluoride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes. For example, 2-nitrobenzaldehyde can be reacted with methylhydrazine to form 6-methyl-1H-indazole.
Sulfonylation: The indazole derivative is then subjected to sulfonylation using sulfonyl chlorides or sulfonyl fluorides. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-indazole-5-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Electrophilic Substitution: The aromatic nature of the indazole ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Oxidized or Reduced Indazole Derivatives: Depending on the specific oxidizing or reducing conditions used.
Halogenated Indazole Derivatives: Resulting from electrophilic halogenation reactions.
Scientific Research Applications
6-methyl-1H-indazole-5-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme activity.
Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-methyl-1H-indazole-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This covalent modification can alter the function of the target protein, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-methyl-1H-indazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride.
5-fluoro-1H-indazole: Contains a fluorine atom on the indazole ring but lacks the sulfonyl group.
6-methyl-1H-indazole-3-carboxylic acid: Substituted with a carboxylic acid group instead of a sulfonyl fluoride.
Uniqueness
6-methyl-1H-indazole-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This functional group allows for specific interactions with nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry.
Biological Activity
6-Methyl-1H-indazole-5-sulfonyl fluoride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C7H8FNO2S
Molecular Weight : 189.21 g/mol
Functional Groups : Sulfonyl fluoride group, methyl group, indazole core.
The compound features a sulfonyl fluoride group at the 5-position of the indazole ring. This structural configuration enhances its reactivity and potential interactions with biological targets.
Biological Activity
The biological activity of this compound can be understood through its interactions with various molecular targets:
- Enzyme Inhibition : Sulfonyl fluoride compounds are known to act as enzyme inhibitors. The presence of the sulfonyl fluoride moiety allows for covalent modification of enzyme active sites, which can lead to inhibition of enzymatic activity.
- Receptor Binding : Similar compounds have shown affinity for various receptors, including those involved in neurotransmission and inflammatory responses. The indazole structure may contribute to selective binding profiles.
The mechanism by which this compound exerts its effects involves:
- Covalent Bond Formation : The sulfonyl fluoride can react with nucleophilic residues in target proteins, leading to irreversible inhibition.
- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound can alter downstream signaling pathways, affecting cellular functions such as proliferation, apoptosis, and inflammation.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anti-inflammatory Activity : In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokine production in macrophages.
- Anticancer Properties : Research indicates that indazole derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Activity : Some sulfonamide derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of sulfonyl fluoride compounds, including this compound. The results indicated significant inhibition of carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues.
Case Study 2: Anticancer Activity
In a recent experiment involving various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Indazole core with sulfonyl fluoride group | Potential for enzyme inhibition |
| Indazole derivatives | Various substitutions on the indazole core | Diverse biological activities |
| Sulfonamide derivatives | Sulfonamide group (-SO2NH2) | Known for antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
